molecular formula C15H18O3 B1323844 trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-70-6

trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323844
CAS No.: 733742-70-6
M. Wt: 246.3 g/mol
InChI Key: FZGOZGATZZWODF-CHWSQXEVSA-N
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Description

trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3 It is characterized by the presence of a cyclohexane ring substituted with a 2-methylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of cyclohexane with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 2-(2-methylbenzoyl)cyclohexane.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo further oxidation reactions to form more oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: More oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of cyclohexane derivatives with biological molecules.

Medicine:

    Drug Development: Due to its unique structure, the compound is explored for potential therapeutic applications, including as a precursor for drug candidates.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • trans-2-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(2-Nitrobenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Comparison:

  • Structural Differences: The similar compounds differ in the substituents on the benzoyl group (e.g., chlorine, nitro, methoxy), which can significantly affect their chemical and biological properties.
  • Unique Features: trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules.

Biological Activity

Trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological interactions, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclohexane backbone with a 2-methylbenzoyl substituent and a carboxylic acid group. Its molecular formula is C16H18O3C_{16}H_{18}O_3, and it has a molecular weight of 274.31 g/mol. The presence of the methyl group on the benzoyl ring can significantly influence its reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes or receptors. It may modulate enzymatic activity by binding to active sites or altering conformations within biological pathways. This interaction is crucial for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest the compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : There is evidence supporting its role in pain relief, potentially linked to its anti-inflammatory effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Related Compounds : Research on trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid showed significant inhibition of cyclooxygenase (COX) enzymes, suggesting that structural modifications can enhance anti-inflammatory activity .
  • Docking Studies : Computational docking studies revealed that this compound has favorable binding affinities with cyclooxygenase enzymes, indicating its potential as a lead compound for drug development targeting inflammatory pathways.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameMolecular FormulaUnique Features
trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acidC16H18O3C_{16}H_{18}O_3Enhanced anti-inflammatory activity due to structural variation
trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acidC16H20O3C_{16}H_{20}O_3Potentially increased lipophilicity affecting bioavailability
cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acidC16H18O3C_{16}H_{18}O_3Different stereochemistry influencing receptor binding

Properties

IUPAC Name

(1R,2R)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGOZGATZZWODF-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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